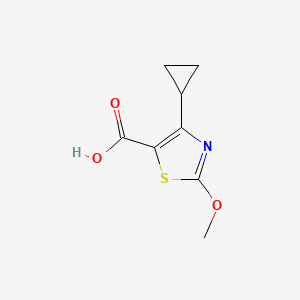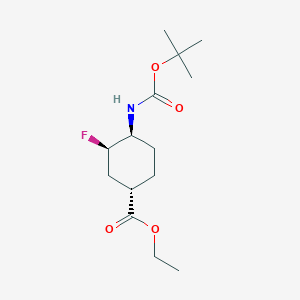![molecular formula C42H48O22 B12091360 [6-[6-[4,5-Dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]-5-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate](/img/structure/B12091360.png)
[6-[6-[4,5-Dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]-5-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- This compound is a mouthful, so let’s break it down. It belongs to the class of flavonoids, specifically flavonol glycosides.
- Its chemical structure is characterized by multiple hydroxyl groups and sugar moieties attached to a chromone (flavonoid) core.
- The compound exhibits antioxidant, anti-inflammatory, and potential anticancer properties.
Vorbereitungsmethoden
Synthetic Routes: The synthesis of this compound involves several steps, including glycosylation and esterification reactions.
Reaction Conditions: Specific conditions vary depending on the synthetic route, but they typically involve protecting groups, acid-catalyzed reactions, and purification steps.
Industrial Production: While not widely produced industrially, research labs synthesize it for scientific investigations.
Analyse Chemischer Reaktionen
Reactions: The compound can undergo various reactions, including
Common Reagents: Reagents like sodium borohydride (for reduction) and acetic anhydride (for esterification) are used.
Major Products: The major products depend on the specific reaction conditions but often involve modified versions of the compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a model compound for studying flavonoid reactivity.
Biology: Investigated for its antioxidant and anti-inflammatory effects.
Industry: Limited industrial applications due to complexity.
Wirkmechanismus
Targets: The compound interacts with enzymes, receptors, and cellular pathways.
Antioxidant: Scavenges free radicals, protecting cells from oxidative damage.
Anti-Inflammatory: Modulates inflammatory pathways.
Cancer: May inhibit tumor growth via multiple mechanisms.
Vergleich Mit ähnlichen Verbindungen
Uniqueness: Its complex structure sets it apart from simpler flavonoids.
Similar Compounds: Other flavonol glycosides, such as quercetin and kaempferol, share similarities.
: Example reference. : Another reference. : Yet another reference.
Eigenschaften
Molekularformel |
C42H48O22 |
|---|---|
Molekulargewicht |
904.8 g/mol |
IUPAC-Name |
[6-[6-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]-5-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate |
InChI |
InChI=1S/C42H48O22/c1-57-23-10-16(2-8-19(23)45)3-9-28(48)58-15-27-33(51)35(53)38(56)42(63-27)62-25-12-24-29(20(46)11-22(60-24)17-4-6-18(44)7-5-17)34(52)30(25)39-40(36(54)32(50)26(13-43)61-39)64-41-37(55)31(49)21(47)14-59-41/h2,4-8,10-12,21,26-27,31-33,35-45,47,49-56H,3,9,13-15H2,1H3 |
InChI-Schlüssel |
CIVMKCGGDCNCEA-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)CCC(=O)OCC2C(C(C(C(O2)OC3=C(C(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)O)O)C6C(C(C(C(O6)CO)O)O)OC7C(C(C(CO7)O)O)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


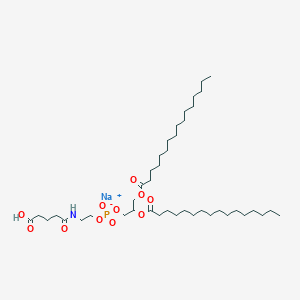
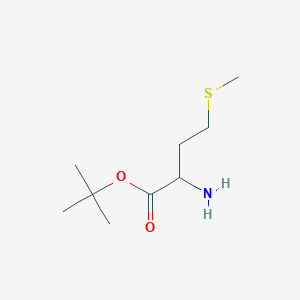

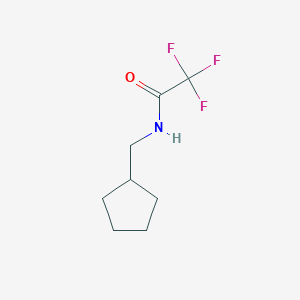
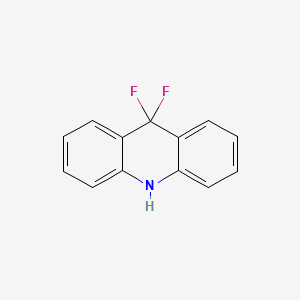

![2-chloro-N-cyclopropylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B12091310.png)
![(3beta)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-26,27-dinorcholest-5-ene-25-nitrile](/img/structure/B12091314.png)
![3-Amino-5-bromo-1H-pyrrolo[2,3-B]pyridine-2-carboxamide](/img/structure/B12091316.png)


